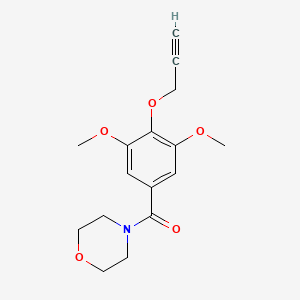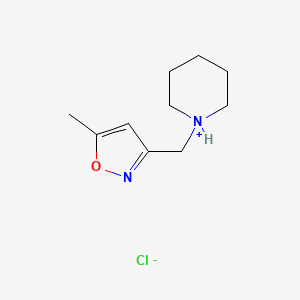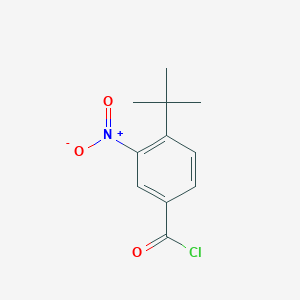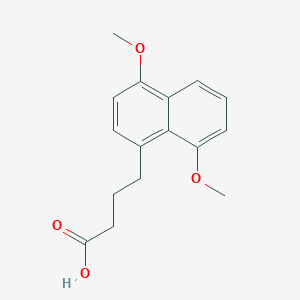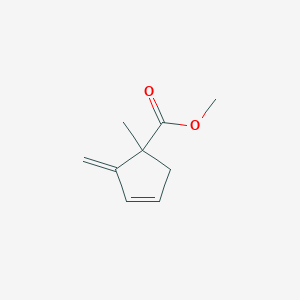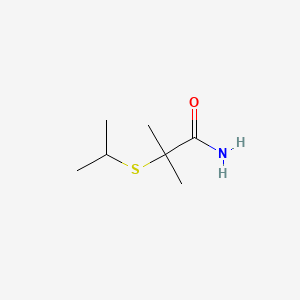
Propionamide, 2-isopropylthio-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propionamide, 2-isopropylthio-2-methyl- involves specific reaction conditions and reagents. One common method includes the reaction of 2-isopropylthio-2-methylpropanoic acid with ammonia or an amine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Propionamide, 2-isopropylthio-2-methyl- often involves large-scale chemical reactors equipped with stirring and reflux units.
Análisis De Reacciones Químicas
Types of Reactions
Propionamide, 2-isopropylthio-2-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are usually conducted under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Propionamide, 2-isopropylthio-2-methyl- may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Aplicaciones Científicas De Investigación
Propionamide, 2-isopropylthio-2-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial and fungal infections.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of Propionamide, 2-isopropylthio-2-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as protein synthesis and cell membrane integrity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Propionamide, 2-isopropylthio-2-methyl- include:
2-(6-methoxy-2-naphthyl)propionamide: Known for its antibacterial and antifungal activities.
N-(4-(N-arylsulfamoyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Exhibits significant antimicrobial properties.
Uniqueness
Propionamide, 2-isopropylthio-2-methyl- is unique due to its specific structural features and the presence of the isopropylthio group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
63915-96-8 |
|---|---|
Fórmula molecular |
C7H15NOS |
Peso molecular |
161.27 g/mol |
Nombre IUPAC |
2-methyl-2-propan-2-ylsulfanylpropanamide |
InChI |
InChI=1S/C7H15NOS/c1-5(2)10-7(3,4)6(8)9/h5H,1-4H3,(H2,8,9) |
Clave InChI |
PHUDGXZCRYIJCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC(C)(C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)
![Cyclohexanone, 2-[[(2-ethylphenyl)amino]methylene]-](/img/structure/B13792727.png)
![Bicyclo[8.1.0]undecane-11-carbonyl chloride](/img/structure/B13792740.png)
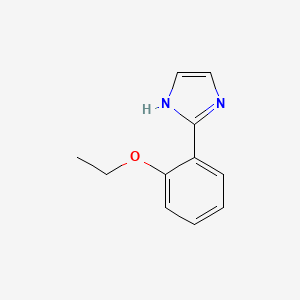
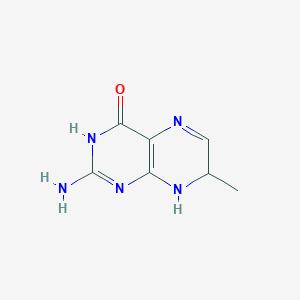
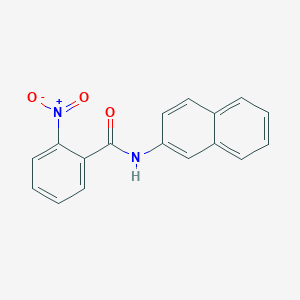
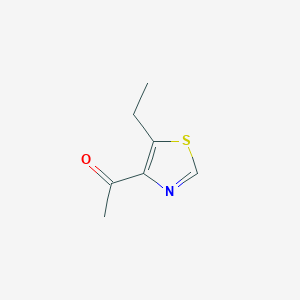
![Butanoic acid, 3-amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]-, (3R)-(9CI)](/img/structure/B13792774.png)
